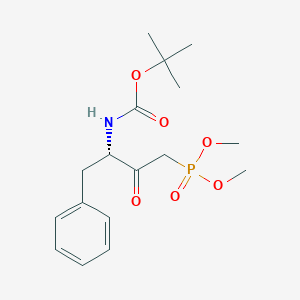

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate

Description

Structural Characterization and IUPAC Nomenclature

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate is a chiral organophosphorus compound with the molecular formula C₁₇H₂₆NO₆P and a molecular weight of 371.37 g/mol . Its IUPAC name is tert-butyl (4-(dimethoxyphosphoryl)-3-oxo-1-phenylbutan-2-yl)carbamate , reflecting its structural components:

- A phosphonate group (dimethoxyphosphoryl) at the C4 position.

- A Boc-protected amino group (tert-butyloxycarbonyl) at the C3 position.

- A phenyl group at the C1 position.

- A ketone functionality at the C2 position.

The compound’s stereochemistry is defined by the (3S) configuration, which is critical for its interactions in asymmetric synthesis and biological systems. Key spectral data include:

- ¹H/³¹P NMR : The phosphonate group resonates at δ ~25 ppm (³¹P), while the Boc group’s tert-butyl protons appear as a singlet at δ ~1.4 ppm.

- Optical rotation : [α]D = -10 ± 2° (c = 1.8% in chloroform).

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₂₆NO₆P | |

| Molecular weight | 371.37 g/mol | |

| CAS registry | 176504-90-8 | |

| Key functional groups | Boc, phosphonate, phenyl, ketone |

Role of Phosphonate Moieties in Bioactive Compound Design

Phosphonate groups are pivotal in medicinal chemistry due to their:

- Metabolic stability : The C–P bond resists enzymatic hydrolysis, unlike phosphate esters.

- Bioisosteric utility : Phosphonates mimic phosphates, carboxylates, or tetrahedral intermediates in enzymatic reactions.

- Enzyme inhibition : They act as transition-state analogs, blocking targets like proteases and kinases.

In this compound, the phosphonate group enables applications such as:

- Peptide isosteres : Mimics aspartyl or glutamyl residues in protease inhibitors.

- Agrochemical intermediates : Serves as a building block for pesticides targeting plant pathogens.

| Phosphonate vs. Phosphate | Key Differences |

|---|---|

| Bond stability | C–P vs. P–O (hydrolysis-resistant) |

| Charge at pH 7.4 | Double negative vs. single negative |

| Synthetic versatility | Compatible with alkylation/arylation |

Significance of Boc Protection in Chiral Amino Acid Derivatives

The Boc (tert-butyloxycarbonyl) group serves dual roles:

- Amino protection : Prevents undesired reactions during peptide coupling or phosphorylation.

- Chiral integrity preservation : Stabilizes the (3S)-configuration against racemization under basic conditions.

Advantages of Boc in this compound:

- Acid-labile cleavage : Removed with trifluoroacetic acid (TFA) without disrupting the phosphonate group.

- Solubility modulation : Enhances organic-phase solubility for reactions in dichloromethane or THF.

| Boc Protection Feature | Impact on Synthesis |

|---|---|

| Stability under basic conditions | Enables phosphonate alkylation |

| Orthogonality to Fmoc | Compatible with solid-phase peptide synthesis |

| Crystallinity enhancement | Facilitates purification via recrystallization |

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-dimethoxyphosphoryl-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26NO6P/c1-17(2,3)24-16(20)18-14(11-13-9-7-6-8-10-13)15(19)12-25(21,22-4)23-5/h6-10,14H,11-12H2,1-5H3,(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHUSWVPKPKDHE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427339 | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-90-8 | |

| Record name | Dimethyl {(3S)-3-[(tert-butoxycarbonyl)amino]-2-oxo-4-phenylbutyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Phosphonium Salt Intermediates

The process begins with the preparation of N-Boc-protected α-amino acid derivatives. For example, N-Boc-L-phenylalanine is converted into its corresponding phosphonium salt via reaction with triphenylphosphine and a halogenating agent (e.g., CBr₄ or I₂). The resulting phosphonium salt (2a–k in) serves as the electrophilic partner in the subsequent alkylation step.

Catalytic Asymmetric Alkylation

The phosphonium salt is reacted with dimethyl phosphite in toluene at −70°C using a chiral Cinchona alkaloid-derived catalyst (e.g., N-benzylhydroquininium bromide 4 or 2-methoxy-substituted catalyst 5 ) and 3 equivalents of KOH. The reaction proceeds via an SN2 mechanism, where the catalyst facilitates the deprotonation of dimethyl phosphite, generating a nucleophilic phosphite anion that attacks the chiral center of the phosphonium salt.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | −70°C |

| Solvent | Toluene |

| Base | KOH (3 equiv.) |

| Reaction Time | 72 hours |

| Yield | 84% |

| Enantiomeric Excess | 73–84% |

The stereochemical outcome is governed by the chiral catalyst, which induces a facial bias in the transition state. For instance, catalyst 5 favors the (3S) configuration by stabilizing the re-face attack of the phosphite anion.

Post-Reaction Processing

The crude product is purified via silica gel chromatography, followed by Boc-deprotection (if required) using trifluoroacetic acid (TFA) and re-protection with di-tert-butyl dicarbonate (Boc₂O). The final compound is characterized by ³¹P NMR, HPLC chiral stationary phase analysis, and optical rotation measurements.

Diastereoselective Reduction of β-Ketophosphonates

An alternative route involves the synthesis of β-ketophosphonate intermediates followed by stereoselective reduction.

β-Ketophosphonate Synthesis

N-Boc-protected γ-amino-β-ketophosphonates are prepared via condensation of N-Boc-amino acid esters with dimethyl methylphosphonate under basic conditions. For example, N-Boc-L-serine methyl ester reacts with the lithium salt of dimethyl methylphosphonate at −78°C to form the β-ketophosphonate.

Borane-Mediated Reduction

The β-ketophosphonate is reduced using catecholborane (CB) in THF at −78°C, yielding the syn-γ-amino-β-hydroxyphosphonate with >96:4 diastereoselectivity. Subsequent oxidation of the hydroxy group to a ketone (e.g., using Dess-Martin periodinane) generates the 2-oxobutyl moiety.

Reduction Conditions

| Parameter | Value |

|---|---|

| Reducing Agent | Catecholborane (1.2 equiv.) |

| Temperature | −78°C |

| Solvent | THF |

| Diastereoselectivity | ≥96:4 (syn:anti) |

Aziridine Ring-Opening Strategy

A less common approach utilizes enantiomerically enriched (aziridin-2-yl)methylphosphonates as intermediates.

Aziridine Synthesis

N-Boc-(aziridin-2-yl)methylphosphonates are prepared via cyclization of β-chloro-α-aminophosphonates under basic conditions. The aziridine ring is activated for nucleophilic attack by the electron-withdrawing phosphonate group.

Regiospecific Ring-Opening

Treatment of the aziridine with dimethyl phosphite in the presence of a Lewis acid (e.g., BF₃·OEt₂) induces ring-opening at the less substituted carbon, forming the desired α-aminophosphonate. The Boc group remains intact throughout the process.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| PTC Alkylation | 84 | 73–84 | Moderate | High |

| β-Ketophosphonate Reduction | 78 | N/A | High | Moderate |

| Aziridine Ring-Opening | 65 | >90 | High | Low |

The PTC method is preferred for its balance of yield, enantioselectivity, and scalability. The β-ketophosphonate route offers high diastereoselectivity but requires additional oxidation steps. The aziridine approach, while stereospecific, suffers from lower yields and operational complexity.

Mechanistic Insights and Optimization

Role of Solvent and Temperature

Low temperatures (−70°C) in toluene minimize racemization and side reactions during PTC alkylation. Polar aprotic solvents (e.g., DMF) are avoided due to competitive catalyst deactivation.

Chemical Reactions Analysis

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate plays a crucial role in the design and synthesis of bioactive molecules. It is utilized in the development of phosphonate-based drugs, which exhibit a range of pharmacological activities. The compound's structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Antiviral Agents

Research has demonstrated the potential of phosphonates in antiviral therapies. For instance, derivatives of dimethyl phosphonates have been explored as inhibitors of viral enzymes, showcasing efficacy against various viral infections. Studies indicate that modifications to the phosphonate moiety can lead to improved antiviral activity and reduced toxicity .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It is often employed in the preparation of α-amino acids and other nitrogen-containing compounds through various synthetic pathways, including Michael additions and nucleophilic substitutions.

Data Table: Synthetic Applications

| Application Type | Reaction Type | Outcome |

|---|---|---|

| α-Amino Acid Synthesis | Nucleophilic Substitution | Formation of diverse amino acid derivatives |

| Peptide Synthesis | Coupling Reactions | Enhanced yield of peptide chains |

| Enzyme Inhibition Studies | Targeting Active Sites | Identification of novel inhibitors |

Biochemical Research

Enzyme Inhibition Studies

The compound is also used in biochemical research to study enzyme mechanisms and interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition profiles effectively.

Case Study: Phosphodiesterase Inhibitors

In studies focusing on phosphodiesterase enzymes, dimethyl phosphonates have been shown to act as potent inhibitors. This property has implications for treating conditions such as asthma and cardiovascular diseases where phosphodiesterase activity is dysregulated .

Agricultural Chemistry

Pesticide Development

this compound has potential applications in agricultural chemistry, particularly in developing new pesticides. Its structural features can be tailored to enhance efficacy against specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with active sites of enzymes, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as a competitive inhibitor .

Comparison with Similar Compounds

Substituent Variations

Phosphonates with analogous backbones but differing substituents exhibit distinct chemical behaviors. Key examples include:

Key Differences :

- Electronic Effects: The phenyl group in the target compound provides moderate electron-withdrawing character, whereas phenoxy (in ) or nitro (in ) groups significantly alter electronic profiles.

Ester Group Variations

Phosphonate esters with methyl vs. ethyl ester groups exhibit differences in reactivity and synthetic utility:

Key Insight : Methyl esters (as in the target compound) generally enhance electrophilicity, improving reaction rates and yields in cyclizations or conjugate additions .

Stereochemical and Configurational Differences

Stereochemistry profoundly impacts physical properties and reactivity:

Comparison :

- The 3S configuration in the target compound may favor specific transition states in asymmetric syntheses, akin to 2S,3S derivatives in .

- Diastereomers (e.g., 2R,3S vs. 2S,3S) exhibit distinct optical rotations and melting points, underscoring the importance of stereocontrol .

Data Tables for Quick Reference

Biological Activity

Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate, also referred to as a ketophosphonate building block, has garnered attention for its potential applications in peptide synthesis and enzyme interaction studies. This compound, with the CAS number 176504-90-8, features a complex structure that allows it to serve as a versatile intermediate in organic synthesis, particularly in creating peptide mimetics.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₆N₁O₆P, with a molecular weight of 371.37 g/mol. Its structure includes a phosphonate group, which is significant for its biological activity, particularly in enzyme interactions. The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates its role in solid-phase peptide synthesis (SPPS), allowing for the controlled addition of amino acids to peptide chains.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₁O₆P |

| Molecular Weight | 371.37 g/mol |

| CAS Number | 176504-90-8 |

| Appearance | Clear liquid |

Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. It mimics the Phe-Asp motif, which is crucial in various biological processes. The compound's ability to form ketomethylene dipeptide isosteres makes it valuable for developing peptides with specific biological functions. These peptides can be used in therapeutic applications, including drug development targeting specific enzymes or receptors.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound can act as substrates or inhibitors for enzymes involved in amino acid metabolism. By studying its interactions with enzymes, researchers can gain insights into enzyme mechanisms and functions. Preliminary findings suggest that this compound may interact favorably with certain enzymes, although detailed interaction profiles are still under investigation .

Future Directions

Further research is needed to elucidate the specific biological roles and mechanisms of action associated with this compound. Investigations should focus on:

- Detailed kinetic studies to understand its role as an enzyme inhibitor.

- Structural biology approaches to visualize interactions with target proteins.

- In vivo studies to assess the therapeutic potential of peptides synthesized using this compound.

Q & A

Q. Q1: What are the key synthetic routes for preparing Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate, and what methodological considerations are critical for optimizing yield?

A: The synthesis typically involves phosphonate coupling to a chiral backbone. A robust approach includes:

- Enantioselective alkylation : Using sulfoxonium ylides (e.g., dimethylsulfoxonium (S)-2-oxo-3-(Boc-amino)-4-phenylbutylide) to introduce stereochemistry .

- Phosphonate installation : Reacting with dimethyl phosphite under basic conditions (e.g., Et₃N or DIPEA) in dichloromethane (DCM), followed by purification via silica gel chromatography .

- Critical factors : Protecting group stability (Boc), reaction temperature (room temperature for 24–48 h), and stoichiometric control of LiCl/DIPEA to suppress side reactions like Tishchenko disproportionation .

Q. Q2: How can the stereochemical integrity of the (3S)-chiral center be validated during synthesis?

A: Use polarimetry and chiral HPLC to confirm enantiomeric excess (ee). For advanced validation:

- X-ray crystallography : Resolves absolute configuration when crystals are obtainable.

- NMR analysis : - and -NMR coupling constants (e.g., vicinal coupling in the oxobutyl group) correlate with stereochemistry .

- Comparative CD spectra : Match optical rotation data with known (3S)-configured analogs .

Advanced Research Questions

Q. Q3: How does the choice of base (e.g., DIPEA vs. DBU) impact the formation of α,β-unsaturated ketones in related phosphonate intermediates?

A: DBU can promote unwanted Tishchenko side reactions (e.g., aldehyde dimerization), whereas DIPEA with LiCl suppresses this by stabilizing reactive intermediates. For example, switching from DBU to DIPEA increased yields of α,β-unsaturated ketones from 65% to 94% in analogous systems . Mechanistic insight : LiCl coordinates to the aldehyde, reducing its electrophilicity and favoring phosphonate addition over aldol pathways.

Q. Q4: What strategies mitigate racemization during Boc deprotection in downstream functionalization?

A: Boc removal under mild acidic conditions (e.g., TFA/DCM at 0°C) minimizes racemization. Key steps include:

Q. Q5: How can this phosphonate be applied in natural product synthesis, and what challenges arise in scaling such reactions?

A: The compound serves as a linchpin in synthesizing dinophysistoxin analogs and epoxide intermediates :

- Case study : In dinophysistoxin-2 synthesis, the phosphonate moiety enables stereocontrolled C–C bond formation via Horner-Wadsworth-Emmons reactions .

- Scaling challenges : Photoinduced steps (e.g., blue LED irradiation) require specialized reactors for consistent light penetration. Gram-scale synthesis (e.g., 6 mmol) demands rigorous exclusion of moisture and oxygen, achieved via Schlenk techniques .

Q. Q6: How do contradictory data on phosphonate reactivity under basic conditions inform experimental design?

A: Discrepancies arise from solvent polarity and counterion effects:

Q. Q7: What analytical methods best resolve structural ambiguities in phosphonate-containing intermediates?

A: Combine:

Q. Q8: How can computational modeling predict the regioselectivity of phosphonate reactions in complex systems?

A: DFT calculations (e.g., Gaussian 16) model transition states to predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.